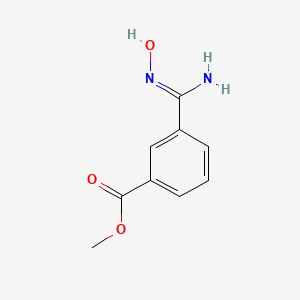![molecular formula C21H18F2N6O2 B2409645 N-(3,5-ジフルオロフェニル)-2-{7-メチル-5-[(2-メチルフェニル)アミノ]-3-オキソ-2H,3H-[1,2,4]トリアゾロ[4,3-c]ピリミジン-2-イル}アセトアミド CAS No. 1251608-50-0](/img/structure/B2409645.png)
N-(3,5-ジフルオロフェニル)-2-{7-メチル-5-[(2-メチルフェニル)アミノ]-3-オキソ-2H,3H-[1,2,4]トリアゾロ[4,3-c]ピリミジン-2-イル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2 and its molecular weight is 424.412. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
薬剤耐性菌のグローバルな蔓延は、新しい抗菌薬の発見を必要としています。1,2,4-トリアゾール環を含む化合物は、顕著な抗菌活性を示しています。 研究者は、この複素環コアの誘導体を抗菌薬としての可能性について探求してきました 。この骨格に関するさらなる調査は、その最適な抗菌活性を活用するのに役立ちます。
抗がん特性
1,2,4-トリアゾールは、抗がん剤としての可能性についても調査されています。 これらの化合物は細胞毒性効果を示し、その構造の修飾は癌細胞に対する活性を高めることができます 。新規1,2,4-トリアゾール誘導体の設計と合成は、がんの予防と治療に貢献する可能性があります。
抗酸化効果
がん予防薬は、フリーラジカルによる酸化損傷を軽減するために重要な役割を果たします。 一部の1,2,4-トリアゾールは抗酸化特性を有し、細胞を酸化損傷から保護しています 。その作用機序を理解することで、この分野におけるさらなる研究を導くことができます。
抗炎症活性
特定の1,2,4-トリアゾール誘導体は、抗炎症効果を示します。これらの化合物は、炎症性経路を調節し、新規抗炎症薬の開発に貢献する可能性があります。 その有効性と安全性を調査することが不可欠です .
神経保護の可能性
研究者は、1,2,4-トリアゾールの神経保護効果を調査してきました。これらの化合物は、神経細胞の機能を維持し、酸化ストレスを軽減することにより、神経変性疾患において治療上の利点を提供する可能性があります。 その有効性を検証するには、さらなる研究が必要です .
その他の生物活性
上記に示した用途に加えて、1,2,4-トリアゾールは、抗真菌、抗ウイルス、および抗寄生虫特性について調査されています。 その多様な生物活性は、薬物開発のための魅力的なターゲットとなっています .
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
1,2,4-triazoles, a key structural component of this compound, are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,2,4-triazoles have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Similar compounds have shown significant inhibitory activity against various diseases . This suggests that this compound may have similar effects.
特性
IUPAC Name |
N-(3,5-difluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c1-12-5-3-4-6-17(12)26-20-24-13(2)7-18-27-28(21(31)29(18)20)11-19(30)25-16-9-14(22)8-15(23)10-16/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGOZUGKJDKTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=CC(=C4)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
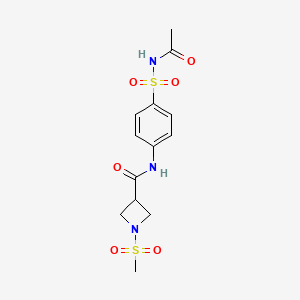
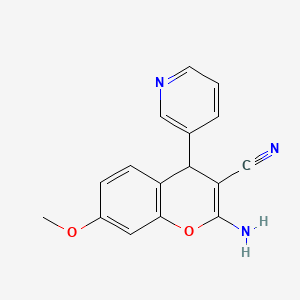
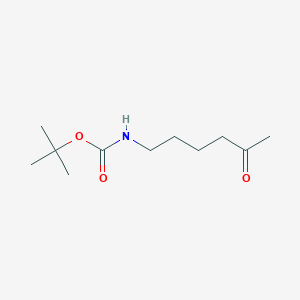
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)
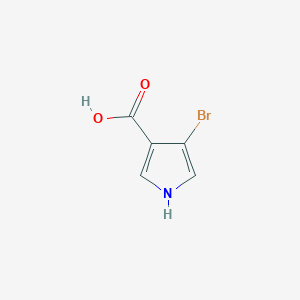

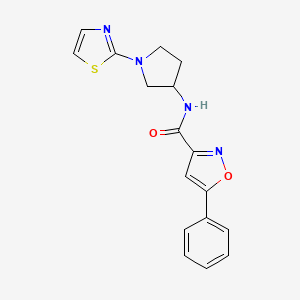
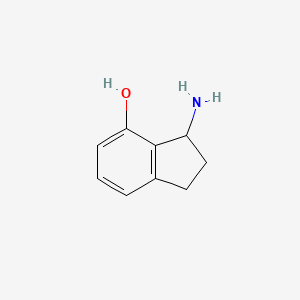
![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2409579.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)


